molecular formula C17H28N2O4S B2846119 N-((1-benzylpiperidin-4-yl)methyl)propane-2-sulfonamide formate CAS No. 1396886-64-8

N-((1-benzylpiperidin-4-yl)methyl)propane-2-sulfonamide formate

Cat. No.: B2846119
CAS No.: 1396886-64-8
M. Wt: 356.48
InChI Key: SCTRRUNSBMJNEQ-UHFFFAOYSA-N
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Description

This compound, with the molecular formula C17H28N2O4S and a molecular weight of 356.48, is known for its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-benzylpiperidin-4-yl)methyl)propane-2-sulfonamide formate typically involves the reaction of 1-benzylpiperidine with propane-2-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting sulfonamide is then treated with formic acid to obtain the formate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((1-benzylpiperidin-4-yl)methyl)propane-2-sulfonamide formate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfonic acids and their derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-((1-benzylpiperidin-4-yl)methyl)propane-2-sulfonamide formate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-benzylpiperidin-4-yl)methyl)propane-2-sulfonamide formate involves its interaction with specific molecular targets. The compound is known to act as a monoamine releasing agent, with a higher selectivity for releasing dopamine over serotonin. It is most efficacious as a releaser of norepinephrine, which suggests its potential use in modulating neurotransmitter levels in the brain .

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: A related compound that also acts as a monoamine releasing agent.

    Sulfonamide Drugs: Compounds like sulfamethazine and sulfadiazine, which share the sulfonamide functional group.

Uniqueness

N-((1-benzylpiperidin-4-yl)methyl)propane-2-sulfonamide formate is unique due to its specific combination of a piperidine ring with a sulfonamide group, which imparts distinct chemical and pharmacological properties. Its ability to selectively release monoamines makes it a valuable compound for research in neuropharmacology .

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]propane-2-sulfonamide;formic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2S.CH2O2/c1-14(2)21(19,20)17-12-15-8-10-18(11-9-15)13-16-6-4-3-5-7-16;2-1-3/h3-7,14-15,17H,8-13H2,1-2H3;1H,(H,2,3)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTRRUNSBMJNEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NCC1CCN(CC1)CC2=CC=CC=C2.C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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